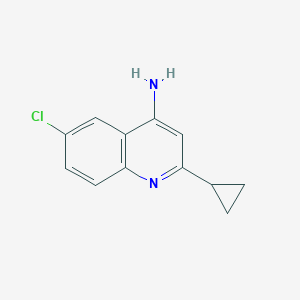
6-Chloro-2-cyclopropylquinolin-4-amine
Descripción general
Descripción
6-Chloro-2-cyclopropylquinolin-4-amine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-2-cyclopropylquinolin-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound (CAS No. 1342832-92-1) features a quinoline core with a chlorine atom at the 6-position and a cyclopropyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in its anticancer properties. For instance, it can modulate the activity of kinases involved in cell signaling pathways that regulate cell proliferation and survival .
- Receptor Binding : It may bind to specific receptors, affecting cellular signaling and potentially leading to apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, showing promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | 24 ± 0.1 | High cytotoxicity |
| MCF-7 (Breast) | 19.41 - 29.27 | Significant antiproliferative |
| HeLa (Cervical) | Not specified | Induction of apoptosis |
These findings suggest that the compound exhibits potent cytotoxic effects comparable to established anticancer agents .
Other Biological Activities
In addition to its anticancer effects, preliminary studies indicate that this compound may possess:
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of various quinoline derivatives, including this compound, against multiple tumor cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to others in its class, warranting further investigation into its mechanisms and potential as an anticancer agent .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study demonstrated that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to programmed cell death .
Propiedades
IUPAC Name |
6-chloro-2-cyclopropylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDGWKUTMSOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















